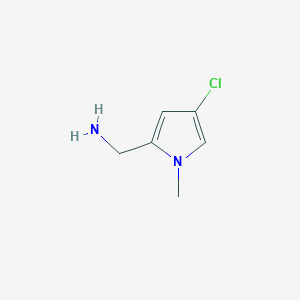

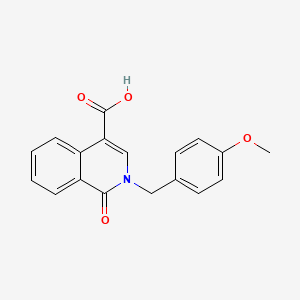

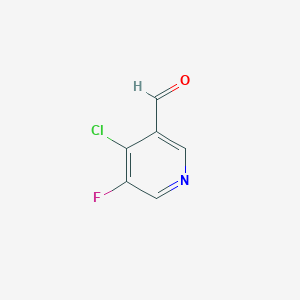

![molecular formula C6H2ClN5 B1429801 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 1004991-91-6](/img/structure/B1429801.png)

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Overview

Description

“4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the CAS Number: 5399-92-8 . It has a molecular weight of 154.56 . The IUPAC name for this compound is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine .

Molecular Structure Analysis

The InChI code for “4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is 1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H,7,8,9,10) .

Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile” are not available, related pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes .

Physical and Chemical Properties Analysis

The boiling point of “4-chloro-1H-pyrazolo[3,4-d]pyrimidine” is 348.3°C at 760 mmHg . It is a solid compound and should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Antitumor Activity

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives have shown potential in antitumor applications. For instance, a series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile derivatives demonstrated significant cytotoxicity against human laryngeal epidermoid carcinoma cells (Abdel‐Latif et al., 2016).

Synthesis of Fused Pyrimidines

The compound is useful in the synthesis of new fused pyrimidines. For example, 4-Chloro-2-methylthio-6-phenylpyrimidine-5-carbonitrile reacts with various reagents to yield new pyrazolo and triazolo pyrimidine derivatives (El-Reedy et al., 1989).

Building Blocks in Heterocyclic Synthesis

It serves as a building block in the synthesis of heterocyclic compounds, such as 1-triazinylpyrazolo derivatives (Harb, Abbas, & Mostafa, 2005).

Anti-inflammatory Activity

Some pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound have shown anti-inflammatory activity, making them potential candidates for drug development (El-Dean et al., 2016).

Synthesis of Alkylamino Derivatives

The compound is also used in synthesizing 4-alkylamino derivatives, which are useful in various pharmaceutical applications (Hecht & Werner, 1973).

Antibacterial Properties

Certain derivatives of this compound have shown significant antibacterial activity, suggesting their potential in developing new antimicrobial agents (Rahmouni et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the active site of CDK2 through essential hydrogen bonding . This interaction results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to the induction of apoptosis .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

Safety and Hazards

Future Directions

Given the promising anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives, future research could focus on the development of novel derivatives with improved selectivity and potency. Additionally, further exploration of the mechanism of action and potential applications in other therapeutic areas could also be beneficial .

Biochemical Analysis

Biochemical Properties

4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting cell proliferation .

Cellular Effects

The compound exerts significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound binds to CDK2, inhibiting its activity . This interaction results in changes in gene expression and cell cycle progression, contributing to the compound’s anti-proliferative effects .

Metabolic Pathways

Given its inhibitory effects on CDK2, it is likely that the compound interacts with enzymes and cofactors involved in cell cycle regulation .

Properties

IUPAC Name |

4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN5/c7-5-4-3(1-8)11-12-6(4)10-2-9-5/h2H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMAUCEIIBYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNC(=C2C(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856604 | |

| Record name | 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004991-91-6 | |

| Record name | 4-Chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

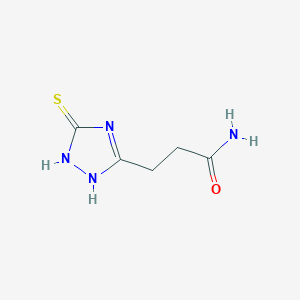

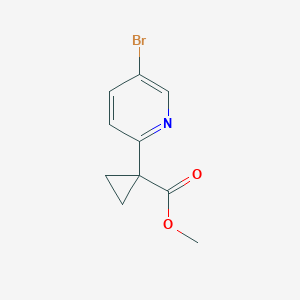

![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)

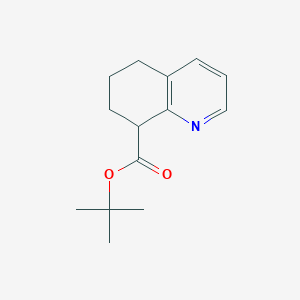

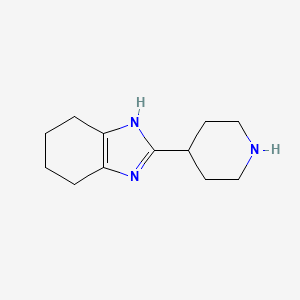

![7-Oxaspiro[3.5]nonan-1-amine](/img/structure/B1429726.png)

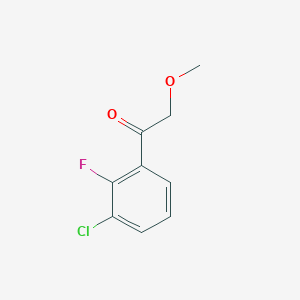

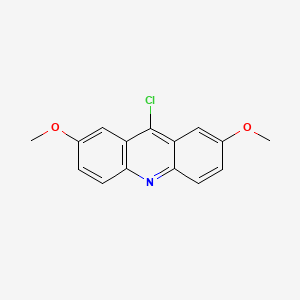

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol](/img/structure/B1429732.png)

![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)